![molecular formula C9H10N4 B564106 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine CAS No. 109868-80-6](/img/structure/B564106.png)

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

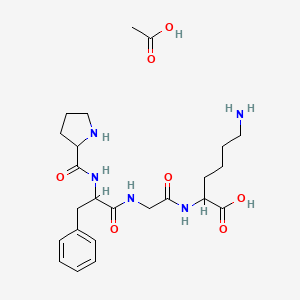

2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine is a compound that is generally related to kinase inhibitors . It is a 2,3-disubstituted pyrido[3,4-b]pyrazine-containing compound . This compound has been used in the development of pharmaceutical compositions and methods for treating kinase-related diseases .

Synthesis Analysis

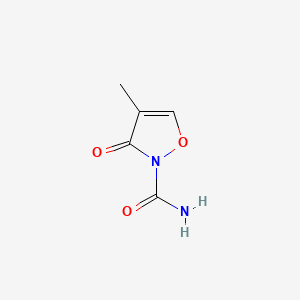

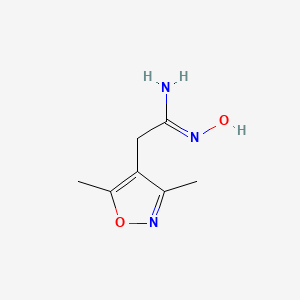

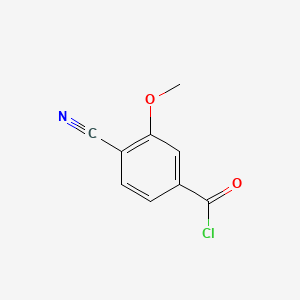

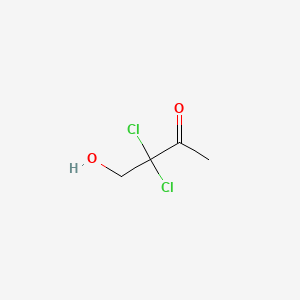

The synthesis of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine involves a solution of 8-iodo-2,3-dimethylpyrido[3,4-b]pyrazin-7-amine, Pd(PPh 3) 2 Cl 2 (10 mol %), CuI (5 mol %) and Triphenylphosphine (10 mg) . The synthesis of similar compounds has been carried out at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis

The molecular structure of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine has been ascertained by spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations with B3LYP/6-31G(d,p) level of theory have been used to obtain spectroscopic and electronic properties .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine include a molecular weight of 146.15 . It is a solid at room temperature . The melting point is between 148-150 degrees .Wissenschaftliche Forschungsanwendungen

Chemical Transformations and Biological Potential In another study, the versatility of related pyridine and pyrazine structures was demonstrated through the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation. These compounds were then evaluated for their insecticidal and antibacterial potential, showcasing the broader applications of such chemical frameworks in developing bioactive molecules (Deohate & Palaspagar, 2020).

Hydrogen Bonding and Molecular Recognition Investigations into the intermolecular hydrogen bonding of compounds with similar structures reveal the formation of hydrogen-bonded dimers, highlighting the importance of molecular recognition in the development of new chemical entities. Such studies provide insight into the stabilization mechanisms of reactive intermediates in various chemical reactions (Wash, Maverick, Chiefari, & Lightner, 1997).

Catalysis and Chemical Synthesis The role of similar compounds in catalysis was explored through the lithiation of 2-(aminomethyl)pyridine and subsequent reactions, leading to the synthesis of complex zinc-mediated carbon−carbon coupling products. This work demonstrates the potential of these compounds in facilitating novel synthetic pathways for the formation of complex organic molecules (Westerhausen et al., 2001).

Herbicidal Action and Biological Properties Further research into pyridazinone derivatives, closely related in structure to 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine, has shown their capability to inhibit photosynthesis in plants, serving as a basis for developing new herbicides. This demonstrates the potential agricultural applications of compounds within this chemical class (Hilton et al., 1969).

Wirkmechanismus

The mechanism of action of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine is related to its role as a kinase inhibitor . Kinase inhibitors are drugs that block the action of kinases, which are enzymes that add phosphate groups to other molecules, such as proteins. By blocking this action, kinase inhibitors can help to stop or slow the growth of cancer cells.

Zukünftige Richtungen

The future directions for the research and development of 2,3-Dimethylpyrido[3,4-B]pyrazin-8-amine could involve further exploration of its potential as a kinase inhibitor . This could include investigating its effectiveness against different types of cancer or other diseases where kinase activity plays a role. Additionally, further studies could be conducted to optimize its synthesis and understand its chemical reactions in more detail.

Eigenschaften

IUPAC Name |

2,3-dimethylpyrido[3,4-b]pyrazin-8-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-5-6(2)13-9-7(10)3-11-4-8(9)12-5/h3-4H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGOOAPKCDAMRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=CN=CC2=N1)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00721228 |

Source

|

| Record name | 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

109868-80-6 |

Source

|

| Record name | 2,3-Dimethylpyrido[3,4-b]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00721228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a][1,3,5]triazine-5,7-diamine](/img/structure/B564024.png)

![N,N-diethylethanamine;4-[4-[3-[4-(dimethylamino)phenyl]prop-2-enylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid](/img/structure/B564028.png)

![7-Bromo-2-methylbenzo[d]thiazole](/img/structure/B564029.png)